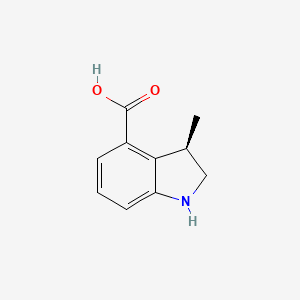

(R)-3-Methylindoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)/t6-/m0/s1 |

InChI Key |

PTDICWIJHWVTID-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1CNC2=CC=CC(=C12)C(=O)O |

Canonical SMILES |

CC1CNC2=CC=CC(=C12)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Methylindoline 4 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis for (R)-3-methylindoline-4-carboxylic acid begins with the disconnection of the carboxylic acid group at the C4 position. This leads to a key intermediate, (R)-3-methylindoline. The introduction of the carboxylic acid could be envisioned through late-stage functionalization of the aromatic ring, for instance, via ortho-metalation of a suitably protected indoline (B122111) followed by carboxylation, or from a pre-functionalized starting material.

A primary disconnection strategy for the chiral indoline core itself involves the asymmetric reduction of a corresponding 3-methylindole (B30407) derivative. This approach is attractive due to the prevalence of methods for the asymmetric hydrogenation of indoles. An alternative disconnection involves the formation of the C2-N bond or the C2-C3 bond through an intramolecular cyclization of a chiral precursor. This precursor could be derived from a chiral amino alcohol or through an asymmetric carbon-carbon bond-forming reaction.

A schematic representation of the primary retrosynthetic disconnections is as follows:

Disconnection I (C4-COOH): this compound is disconnected to (R)-3-methylindoline, suggesting a late-stage C-H functionalization or functional group interconversion.

Disconnection II (C2-C3 bond of the indoline ring): The chiral indoline core is traced back to a prochiral 3-methylindole, which can be a substrate for asymmetric hydrogenation.

Disconnection III (N1-C2 bond of the indoline ring): This disconnection leads to a chiral ortho-substituted aniline (B41778) derivative, which could undergo an intramolecular cyclization.

Enantioselective Synthesis Approaches to the Chiral Indoline Core

The construction of the chiral 3-methylindoline (B1585221) core is the most critical aspect of the synthesis. Several enantioselective strategies can be employed, broadly categorized into asymmetric catalysis and chiral auxiliary-mediated pathways.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers an efficient and atom-economical route to the chiral indoline core. This can be achieved through the formation of either C-C or C-N bonds under the influence of a chiral catalyst.

The success of transition metal-catalyzed asymmetric reactions heavily relies on the design and optimization of chiral ligands. For the synthesis of chiral indolines, phosphine-based ligands have been extensively studied. The design principles for these ligands often involve the creation of a chiral environment around the metal center that can effectively differentiate between the two enantiotopic faces of the prochiral substrate.

Key features of effective chiral phosphine (B1218219) ligands include:

Chirality Element: This can be central, axial, planar, or helical chirality.

Bite Angle: The P-Metal-P angle in bidentate phosphine ligands influences the geometry of the catalytic complex and, consequently, the enantioselectivity.

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atoms can modulate the reactivity of the metal center.

Steric Hindrance: Bulky substituents on the ligand can create a well-defined chiral pocket, enhancing stereochemical control.

Examples of chiral phosphine ligand families that have shown promise in the asymmetric synthesis of indole (B1671886) derivatives include those with atropisomeric biaryl backbones (e.g., BINAP derivatives), ferrocene-based ligands, and P-chiral phosphines where the phosphorus atom itself is the stereogenic center. nih.govnih.gov The optimization of these ligands often involves a systematic variation of the substituents on the phosphorus atoms and the chiral backbone to achieve high enantioselectivity for a specific substrate.

One of the most direct methods for the synthesis of (R)-3-methylindoline is the asymmetric hydrogenation of 3-methylindole. This reaction has been successfully achieved using various transition metal catalysts, particularly those based on rhodium and iridium, in combination with chiral phosphine ligands. researchgate.netelsevierpure.com

For instance, rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been shown to effectively catalyze the hydrogenation of 3-substituted indoles with high enantioselectivity. researchgate.net The reaction typically requires a protecting group on the indole nitrogen, such as a tosyl or acetyl group, to achieve high levels of stereocontrol. researchgate.net The choice of solvent, temperature, and hydrogen pressure are critical parameters that need to be optimized for each specific substrate.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| [Rh(nbd)₂]SbF₆ / PhTRAP | N-Tosyl-3-methylindole | up to 98% | researchgate.net |

| Ir-based catalysts | Unprotected Indoles | up to 99% |

This table presents representative data and is not exhaustive.

In recent years, organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a metal-free alternative to transition metal catalysis. For the synthesis of chiral indolines, chiral Brønsted acids have proven to be particularly effective catalysts. organic-chemistry.org

A notable approach involves the in-situ formation of a 3H-indolium ion from a 3-substituted indole, which is then reduced enantioselectively. Chiral phosphoric acids (CPAs) are excellent catalysts for this transformation. The chiral anion of the CPA forms a chiral ion pair with the indolium ion, directing the approach of a hydride source, such as a Hantzsch ester, to one of the enantiotopic faces of the iminium ion. This methodology has been successfully applied to the synthesis of various optically active indolines with high enantioselectivities. organic-chemistry.orgrsc.org

| Catalyst | Hydride Source | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | 2-Aryl-3H-indoles | up to 97% | organic-chemistry.org |

| Chiral Brønsted Acid | Hantzsch Dihydropyridine | Indole derivatives | High | organic-chemistry.org |

This table provides an overview of organocatalytic approaches.

Chiral Auxiliary-Mediated Synthesis Pathways

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

For the synthesis of (R)-3-methylindoline, a chiral auxiliary could be attached to the nitrogen of an indole precursor or to a side chain that will ultimately form the indoline ring. For example, an enantiomerically pure amino alcohol can be condensed with a suitable precursor to form a chiral oxazolidine. Subsequent transformations, such as an intramolecular cyclization, would be directed by the stereocenter of the auxiliary.

While often requiring additional steps for attachment and removal, the chiral auxiliary approach can offer high levels of diastereoselectivity and is a valuable tool, particularly when catalytic methods are not effective for a specific substrate. researchgate.netnih.gov

Chemoenzymatic Synthesis Methodologies for Enantiopure Production

Chemoenzymatic synthesis leverages the high selectivity of enzymes for stereospecific transformations, offering an efficient route to enantiomerically pure compounds. For the production of this compound, a key chemoenzymatic strategy involves the kinetic resolution of a racemic precursor, often a nitrile or an ester, using enzymes such as nitrilases or lipases.

A plausible route begins with the synthesis of racemic 3-methylindoline-4-carbonitrile. This intermediate can then be subjected to enantioselective hydrolysis catalyzed by a nitrilase. Nitrilases can selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer unreacted. For example, a nitrilase with (R)-selectivity would convert (R)-3-methylindoline-4-carbonitrile into the desired this compound, while leaving (S)-3-methylindoline-4-carbonitrile largely untouched. The unreacted (S)-nitrile can then be separated from the (R)-acid product. This approach provides a direct pathway to the target molecule with high enantiomeric purity. researchgate.net

Another chemoenzymatic approach involves the enzymatic resolution of a racemic ester, such as methyl 3-methylindoline-4-carboxylate. A lipase (B570770) could be used to selectively hydrolyze the (R)-ester to the (R)-acid, or alternatively, to acylate a racemic alcohol using the (R)-acid as the acyl donor, leaving the (S)-acid behind. Such enzyme-catalyzed resolutions are widely used in pharmaceutical synthesis due to their high fidelity and operation under mild conditions. rsc.org

The table below illustrates potential enzymes and their application in the enantioselective synthesis of chiral carboxylic acids, which could be adapted for the target molecule.

| Enzyme Class | Substrate Type | Transformation | Potential Advantage |

| Nitrilase | Racemic Nitrile | Enantioselective Hydrolysis | Direct conversion to the target carboxylic acid. |

| Lipase | Racemic Ester | Enantioselective Hydrolysis | Mild reaction conditions and high enantioselectivity. |

| Esterase | Racemic Ester | Enantioselective Hydrolysis | Broad substrate scope. |

| Amidase | Racemic Amide | Enantioselective Hydrolysis | Alternative to nitrile or ester routes. |

This interactive table summarizes potential enzymatic approaches for the synthesis of this compound.

Diastereoselective Synthesis and Subsequent Chiral Resolution Techniques

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction, creating a diastereomeric intermediate that can then be separated. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of an indole precursor. Subsequent reduction or alkylation of the indole ring would proceed under the steric influence of the auxiliary, favoring the formation of one diastereomer of the 3-methylindoline product over the other.

For instance, an enantiomerically pure amine, such as (R)-α-methylbenzylamine, could be condensed with a suitable precursor to form an indoline derivative. The subsequent introduction of the methyl group at the C3 position would be directed by the existing stereocenter, leading to a diastereomeric mixture with one major product. After separation of the diastereomers by standard techniques like column chromatography or crystallization, the chiral auxiliary is cleaved to yield the enantiomerically pure this compound. nih.gov

Alternatively, if a racemic mixture of 3-methylindoline-4-carboxylic acid is synthesized, chiral resolution can be employed. This classical technique involves reacting the racemate with an enantiomerically pure resolving agent, typically a chiral base or acid, to form a pair of diastereomeric salts. nih.gov Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired salt is treated with an acid or base to remove the resolving agent, yielding the enantiopure carboxylic acid.

| Resolving Agent Type | Example | Target Functional Group | Separation Method |

| Chiral Base | (R)-(+)-α-Methylbenzylamine | Carboxylic Acid | Fractional Crystallization |

| Chiral Base | (-)-Strychnine | Carboxylic Acid | Fractional Crystallization |

| Chiral Acid | (1R)-(-)-10-Camphorsulfonic acid | Amine (if derivatized) | Fractional Crystallization |

| Chiral Alcohol | (-)-Menthol | Carboxylic Acid (via ester) | Chromatography |

This interactive table lists common resolving agents that could be used to separate enantiomers of 3-methylindoline-4-carboxylic acid.

Total Synthesis Strategies for Complex Molecules Incorporating the this compound Moiety

The indoline and indole skeletons are central components of a vast array of complex natural products, particularly indole alkaloids. rsc.org Many of these molecules exhibit significant biological activity, making them attractive targets for total synthesis. This compound serves as a valuable chiral building block in such synthetic endeavors, providing a pre-functionalized and stereochemically defined fragment for incorporation into a larger molecular architecture.

In a retrosynthetic analysis of a complex natural product containing a substituted indoline core, this compound could be identified as a key starting material. Its defined stereocenter and functional handles (the carboxylic acid and the secondary amine) allow for predictable and controlled elaboration into more complex structures. For example, the carboxylic acid group can be converted into an amide, ester, or ketone, while the nitrogen atom can participate in cyclization or substitution reactions to build adjacent rings.

Electrochemical Synthesis Routes to Indoline-4-carboxylic Acid Derivatives

Organic electrochemistry offers a sustainable and reagent-free alternative to traditional synthetic methods, using electric current to drive oxidation and reduction reactions. bohrium.comrsc.org This approach can be applied to the synthesis and functionalization of indoline derivatives.

One potential electrochemical route to an indoline-4-carboxylic acid scaffold could involve the reductive cyclization of a suitably substituted ortho-nitrostyrene precursor. The electrochemical reduction of the nitro group and the alkene in a single step could trigger the formation of the indoline ring. Subsequent functionalization would be required to introduce the methyl group at the C3 position.

Alternatively, electrochemical methods can be used to functionalize the indole or indoline ring directly. For example, the electrochemical oxidation of 3-substituted indoles in the presence of specific mediators can lead to various functionalized products. bohrium.com While direct electrochemical carboxylation at the C4 position is challenging, an indirect route could be envisioned where an electrochemically installed group is later converted to a carboxylic acid. The use of electrochemistry can minimize the use of hazardous reagents and reduce waste, aligning with the principles of green chemistry. researchgate.net

| Electrochemical Method | Substrate | Transformation | Potential Outcome |

| Reductive Cyclization | 2-Nitrostyrene derivative | Reduction of nitro group and alkene | Formation of indoline ring |

| Oxidative Functionalization | 3-Methylindole | C-H activation/oxidation | Introduction of a handle for carboxylation |

| Reductive Carboxylation | Indole derivative with leaving group | Reduction in presence of CO₂ | Direct installation of carboxylic acid |

| Paired Electrosynthesis | Two different precursors | Simultaneous oxidation and reduction | High efficiency synthesis of intermediates |

This interactive table summarizes potential electrochemical strategies for the synthesis of indoline derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

Prevention of Waste : Utilizing high-yield reactions and convergent synthetic strategies, such as multicomponent reactions, minimizes waste generation. rsc.org

Atom Economy : Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Less Hazardous Chemical Synthesis : Employing less toxic reagents and solvents. For example, replacing hazardous solvents with greener alternatives like 2-MeTHF or water. rsc.org

Designing Safer Chemicals : The target molecule itself is a building block, but its derivatives should be designed to minimize toxicity while retaining function.

Safer Solvents and Auxiliaries : Avoiding chlorinated solvents and using recyclable catalysts instead of stoichiometric reagents.

Design for Energy Efficiency : Using reactions that can be conducted at ambient temperature and pressure, such as those catalyzed by enzymes or employing microwave irradiation, reduces energy consumption. tandfonline.com

Use of Renewable Feedstocks : Sourcing starting materials from renewable biological sources where possible.

Reduce Derivatives : Minimizing the use of protecting groups to avoid extra synthesis and deprotection steps.

Catalysis : Using catalytic reagents (e.g., biocatalysts, organocatalysts, metal catalysts) in small amounts rather than stoichiometric reagents is inherently greener. springernature.com

Design for Degradation : Designing the final products to break down into innocuous substances after their use.

Real-time Analysis for Pollution Prevention : Implementing in-process monitoring to prevent the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention : Choosing reagents and conditions that minimize the potential for chemical accidents.

Applying these principles, a greener synthesis of this compound might involve a one-pot, enzyme-catalyzed reaction in an aqueous medium, starting from a bio-derived precursor, thus maximizing efficiency and minimizing environmental impact.

Spectroscopic and Chiroptical Methodologies for Structural and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a chiral center, such as the C3 position in (R)-3-Methylindoline-4-carboxylic acid, advanced NMR experiments are crucial for assigning the relative and absolute stereochemistry and for analyzing its conformational preferences.

Detailed ¹H and ¹³C NMR spectral assignments are the first step. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, the methyl group protons, and the protons of the chiral center and the adjacent methylene (B1212753) group in the indoline (B122111) ring. The chemical shifts of the alpha protons of carboxylic acid derivatives typically appear in the 2.0-3.0 ppm region. libretexts.org The coupling constants between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the five-membered ring of the indoline core.

For the unambiguous assignment of stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are invaluable. These experiments detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the methyl group protons at C3 and specific protons on the indoline ring would help to establish their relative orientation and the preferred conformation of the molecule.

In the absence of a reference standard for the other enantiomer, the determination of the absolute configuration by NMR often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). Reaction of the carboxylic acid or the secondary amine with a CDA of known absolute configuration creates a diastereomeric mixture, where the two diastereomers will have distinct NMR spectra. Analysis of the differences in chemical shifts (Δδ) of the protons near the chiral center can allow for the assignment of the absolute configuration based on established models for the specific CDA used. Similarly, CSAs form transient diastereomeric complexes with the enantiomers, leading to the splitting of NMR signals. unipi.it The study of these interactions can provide insights into the absolute configuration.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Protons in Indoline Derivatives

| Proton Type | Typical Chemical Shift Range (ppm) |

| Aromatic (Ar-H) | 6.5 - 7.5 |

| Amine (N-H) | 3.5 - 5.0 |

| Methine (CH at C3) | 3.0 - 4.0 |

| Methylene (CH₂ at C2) | 2.8 - 3.5 |

| Methyl (CH₃ at C3) | 1.0 - 1.5 |

Note: These are approximate ranges and can vary based on solvent and substitution.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Determination

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the enantiomeric purity and absolute configuration of compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A chiral molecule will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule. For this compound, the CD spectrum would be expected to show distinct signals arising from the electronic transitions of the aromatic chromophore, perturbed by the chiral center at C3.

The enantiomeric excess (ee) of a sample can be determined by comparing the intensity of its CD signal to that of an enantiomerically pure standard. A linear relationship exists between the CD intensity and the concentration of the enantiomers. Modern methods also allow for the rapid determination of enantiomeric composition through the induction of a CD signal in the visible light region upon complexation of the chiral carboxylic acid with a metal complex or through reaction with an achiral probe in the presence of an organocatalyst. nih.govrsc.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to a CD spectrum and can also be used to determine the absolute configuration by comparing the experimental spectrum to known examples or theoretical calculations.

Mass Spectrometry Techniques in Synthetic Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. It is a critical tool for monitoring the progress of the synthesis of this compound and for confirming the identity of the final product.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming that the desired product has been formed with the correct composition (C₁₀H₁₁NO₂ for the neutral molecule).

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often appears as the base peak in the spectrum. libretexts.org For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (•COOH, 45 Da) or water (H₂O, 18 Da) from the molecular ion. The fragmentation of the indoline ring itself would also produce a characteristic pattern. A study on hydroxyindole-3-carboxylic acids showed that the initial loss of •OH is a major fragmentation pathway for several isomers. cdnsciencepub.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for monitoring the conversion of starting materials to products in real-time. This technique allows for the separation of components in a reaction mixture followed by their detection by mass spectrometry, providing a clear picture of the reaction's progress and the formation of any byproducts. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of 3-Methylindoline-4-carboxylic acid

| Ion | Formula | Description |

| [M]⁺ | [C₁₀H₁₁NO₂]⁺ | Molecular Ion |

| [M - H₂O]⁺ | [C₁₀H₉N]⁺ | Loss of water |

| [M - •COOH]⁺ | [C₉H₁₀N]⁺ | Loss of carboxyl radical |

X-ray Crystallography in the Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of the parent acid might be challenging, the preparation of a crystalline derivative (e.g., an ester, amide, or salt) can facilitate this analysis.

A successful single-crystal X-ray diffraction experiment provides precise information on bond lengths, bond angles, and torsion angles. Crucially, for a chiral compound crystallized in a chiral space group, the analysis can unambiguously determine the absolute configuration of the molecule. The resulting crystal structure also reveals detailed information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of the molecules in the crystal lattice. mdpi.com For instance, the crystal structure of 3-carboxymethyl-1H-indole-4-carboxylic acid reveals that O—H⋯O and N—H⋯O hydrogen bonds link the molecules to form sheets. nih.gov

The data obtained from X-ray crystallography serves as a benchmark for validating the stereochemical assignments made by other techniques like NMR and CD spectroscopy. For example, crystallographic analysis of 3-substituted-indolin-2-one derivatives has been used to confirm predictions from molecular modeling and to refine structure-activity relationships. nih.gov

Table 3: Example Crystallographic Data for a Related Indole (B1671886) Carboxylic Acid Derivative

| Parameter | 3-Carboxymethyl-1H-indole-4-carboxylic acid nih.gov |

| Formula | C₁₁H₉NO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4573 (11) |

| b (Å) | 9.823 (2) |

| c (Å) | 9.940 (2) |

| α (°) | 73.90 (3) |

| β (°) | 78.57 (3) |

| γ (°) | 80.40 (3) |

| Volume (ų) | 498.3 (2) |

Reactivity and Derivatization Studies of R 3 Methylindoline 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of amides, esters, and its reduction to an alcohol or oxidation. The proximity of the 3-methyl group may introduce steric considerations in these transformations.

Amidation and Peptide Coupling Methodologies

The conversion of the carboxylic acid to an amide is a fundamental transformation. Standard peptide coupling reagents can be employed to facilitate the formation of the amide bond with various amines. The choice of coupling reagent is often critical to avoid side reactions and ensure high yields, particularly when dealing with sterically hindered carboxylic acids or sensitive amine partners.

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. iris-biotech.deuni-kiel.de Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), as well as uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also highly effective, especially for challenging couplings. uniurb.itsigmaaldrich.com

Table 1: Representative Amidation and Peptide Coupling Methodologies

| Amine/Peptide Fragment | Coupling Reagent | Additive | Base | Solvent | Product |

|---|---|---|---|---|---|

| Benzylamine | EDAC | HOBt | DIPEA | DMF | N-Benzyl-(R)-3-methylindoline-4-carboxamide |

| Glycine methyl ester | HATU | - | DIPEA | CH2Cl2 | Methyl N-((R)-3-methylindoline-4-carbonyl)glycinate |

| Morpholine | PyBOP | - | NMM | THF | 4-(((R)-3-Methylindoline-4-carbonyl)morpholine |

Esterification Protocols and Ester Hydrolysis Studies

Esterification of (R)-3-methylindoline-4-carboxylic acid can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. masterorganicchemistry.com However, for more sensitive substrates or to achieve milder reaction conditions, methods such as the Steglich esterification are preferred. organic-chemistry.orgnih.gov This method utilizes a carbodiimide, typically DCC, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.org This approach is particularly useful for the esterification of sterically hindered alcohols. researchgate.net

The hydrolysis of the resulting esters to regenerate the carboxylic acid can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup.

Table 2: Esterification and Hydrolysis Reactions

| Reaction Type | Reagents | Solvent | Conditions | Product/Reactant |

|---|---|---|---|---|

| Esterification | Methanol (B129727), H2SO4 (cat.) | Methanol | Reflux | Methyl (R)-3-methylindoline-4-carboxylate |

| Esterification | tert-Butanol, DCC, DMAP (cat.) | CH2Cl2 | Room Temp | tert-Butyl (R)-3-methylindoline-4-carboxylate |

| Hydrolysis | LiOH, H2O | THF/H2O | Room Temp | This compound |

Reduction and Oxidation Reactions at the Carboxyl Group

The carboxylic acid functionality can be reduced to a primary alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes are typically required for this transformation. organic-chemistry.orgnih.gov The resulting (R)-(3-methylindolin-4-yl)methanol is a valuable intermediate for further functionalization. More recent methods have employed catalytic hydrosilylation, for instance using manganese(I) catalysts, which can offer milder reaction conditions. acs.org

Oxidation of the carboxylic acid group itself is not a common transformation as it is already at a high oxidation state. However, oxidative degradation of the entire ring system can occur under harsh conditions. More relevant is the oxidation of the benzylic position of the alkyl substituent on the aromatic ring. While the carboxylic acid at the 4-position deactivates the ring towards electrophilic substitution, oxidative conditions can potentially lead to complex reaction mixtures. organic-chemistry.orgyoutube.commasterorganicchemistry.com

Table 3: Reduction of the Carboxyl Group

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| LiAlH4 | THF | 0 °C to Room Temp | (R)-(3-Methylindolin-4-yl)methanol |

| BH3·THF | THF | Room Temp | (R)-(3-Methylindolin-4-yl)methanol |

| PhSiH3, [MnBr(CO)5] (cat.) | 2-MeTHF | 80 °C | (R)-(3-Methylindolin-4-yl)methanol |

Functionalization Strategies at the Indoline (B122111) Nitrogen Atom

The secondary amine of the indoline ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through alkylation, acylation, and the use of protecting groups.

N-Alkylation and N-Acylation Reactions

N-alkylation of the indoline nitrogen can be achieved by reaction with alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. rsc.org Phase-transfer catalysis can also be employed for efficient N-alkylation. researchgate.net More contemporary methods include iron-catalyzed N-alkylation using alcohols. nih.gov

N-acylation is readily accomplished by treating the indoline with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. nih.gov Direct acylation with carboxylic acids is also possible using coupling reagents or under specific catalytic conditions. clockss.orgresearchgate.netresearchgate.net

Table 4: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | K2CO3 | Acetonitrile | (R)-1,3-Dimethylindoline-4-carboxylic acid |

| N-Alkylation | Benzyl (B1604629) bromide | NaH | DMF | (R)-1-Benzyl-3-methylindoline-4-carboxylic acid |

| N-Acylation | Acetyl chloride | Triethylamine | CH2Cl2 | (R)-1-Acetyl-3-methylindoline-4-carboxylic acid |

| N-Acylation | Benzoic acid, DCC | - | CH2Cl2 | (R)-1-Benzoyl-3-methylindoline-4-carboxylic acid |

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the indoline nitrogen to prevent unwanted side reactions. The most common protecting groups for secondary amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base like triethylamine or under aqueous conditions with sodium bicarbonate. rsc.org Deprotection of the N-Boc group is commonly achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent. researchgate.netcommonorganicchemistry.comcommonorganicchemistry.com

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. sigmaaldrich.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while being readily removable by catalytic hydrogenolysis (e.g., H2, Pd/C), which cleaves the benzyl group. sigmaaldrich.com

Table 5: N-Protection and Deprotection Strategies

| Strategy | Reagent(s) | Solvent | Product/Reactant |

|---|---|---|---|

| N-Boc Protection | |||

| Protection | (Boc)2O, Et3N | CH2Cl2 | (R)-tert-Butyl 3-methylindoline-4-carboxylate-1-carboxylate |

| Deprotection | TFA | CH2Cl2 | This compound |

| N-Cbz Protection | |||

| Protection | Cbz-Cl, NaHCO3 | Dioxane/H2O | (R)-Benzyl 3-methylindoline-4-carboxylate-1-carboxylate |

| Deprotection | H2, Pd/C | Methanol | This compound |

Reactivity of the Indoline Ring System

The indoline core is a saturated heterocyclic amine fused to a benzene (B151609) ring. The secondary amine at the N1 position significantly influences the reactivity of the aromatic portion of the molecule. Its lone pair of electrons can be donated into the aromatic system, making the ring more electron-rich and thus more susceptible to electrophilic attack. However, in the case of this compound, the presence of a carboxylic acid group at the C4 position introduces a competing electronic effect. Carboxylic acid groups are known to be electron-withdrawing and deactivating towards electrophilic aromatic substitution. numberanalytics.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. mdpi.com In the context of this compound, the directing effects of both the amino group and the carboxylic acid group must be considered. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. numberanalytics.comlibretexts.org

Given the positions of these substituents, the amino group would activate the C5 and C7 positions for electrophilic attack. Conversely, the carboxylic acid at C4 would direct incoming electrophiles to the C6 position. The outcome of an electrophilic aromatic substitution reaction on this substrate would therefore be highly dependent on the reaction conditions and the nature of the electrophile. It is plausible that a mixture of products would be obtained, with substitution occurring at the C5, C6, and C7 positions. The relative yields of these products would be influenced by the steric hindrance posed by the existing substituents and the electronic activation/deactivation of each position.

For instance, nitration or halogenation would likely lead to a complex mixture of isomers. To achieve regioselectivity, protection of the amino group, for example, by acylation, might be necessary. This would moderate its activating effect and could alter the directing outcome.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is predictive and based on general principles of electrophilic aromatic substitution.

| Position | Influence of Amino Group (Activating) | Influence of Carboxylic Acid Group (Deactivating) | Predicted Outcome |

|---|---|---|---|

| C5 | Ortho-directing (Activating) | - | Favored |

| C6 | - | Meta-directing (Deactivating) | Possible, but likely minor |

| C7 | Para-directing (Activating) | - | Favored |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound to participate in these reactions, it would typically first need to be functionalized with a suitable handle, such as a halide or a triflate, on the aromatic ring.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. organic-chemistry.org If a bromo or iodo substituent were introduced onto the aromatic ring of this compound (e.g., at C5, C6, or C7), it could then undergo a Suzuki coupling with a variety of boronic acids or esters. The presence of the carboxylic acid group can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium center. reddit.com Therefore, protection of the carboxylic acid as an ester might be beneficial for achieving higher yields and cleaner reactions.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound could be coupled with various alkenes to introduce new carbon-carbon bonds. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.org A halogenated derivative of the target molecule could be coupled with a wide range of primary or secondary amines to introduce new nitrogen-containing substituents. The secondary amine of the indoline ring itself could potentially undergo N-arylation under Buchwald-Hartwig conditions, leading to N-arylindoline derivatives. nih.gov

Table 2: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions on Indole (B1671886)/Indoline Systems (Note: These are general conditions and may require optimization for this compound derivatives.)

| Reaction | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)2 or Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, DMF |

| Heck Reaction | Pd(OAc)2 | P(o-tol)3, PPh3 | Et3N, K2CO3 | DMF, Acetonitrile |

| Buchwald-Hartwig Amination | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos, RuPhos | NaOt-Bu, K3PO4 | Toluene, Dioxane |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, both the carboxylic acid group and the indoline nitrogen (after suitable protection) can act as DMGs.

Carboxylic Acid as a DMG: The carboxylate, formed by deprotonation with a strong base, can direct lithiation to the ortho position, which in this case is the C5 position. unblog.fr Subsequent quenching with an electrophile would introduce a substituent at this position.

N-Protected Indoline as a DMG: If the indoline nitrogen is protected with a suitable group (e.g., a carbamate (B1207046) or an amide), it can also serve as a DMG, directing metalation to the C7 position. baranlab.org

The choice of the directing group and the reaction conditions would allow for the selective functionalization of either the C5 or C7 position, offering a complementary approach to electrophilic aromatic substitution.

Stereochemical Integrity and Epimerization Studies under Various Reaction Conditions

A critical aspect of the chemistry of this compound is the stereochemical stability of the chiral center at the C3 position. The hydrogen atom at this position is adjacent to both the aromatic ring and the nitrogen atom, which could render it susceptible to abstraction under certain conditions, leading to epimerization.

Studies on related indole alkaloids have shown that acid-catalyzed epimerization at the C3 position can occur, proceeding through an iminium ion intermediate. clockss.org This suggests that reactions carried out under strongly acidic conditions could lead to a loss of enantiomeric purity. Similarly, strongly basic conditions could also potentially lead to deprotonation at C3, followed by reprotonation to give a mixture of diastereomers if another stereocenter is present, or racemization.

Therefore, any derivatization of this compound must be carefully planned to avoid conditions that could compromise the stereochemical integrity of the C3 position. Mild reaction conditions are generally preferred. For reactions that require harsher conditions, it would be essential to analyze the enantiomeric excess of the product to determine if epimerization has occurred.

Theoretical and Computational Investigations of R 3 Methylindoline 4 Carboxylic Acid

Quantum Chemical Calculations for Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule are governed by the ensemble of its accessible conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface (PES) and identify stable conformers of (R)-3-Methylindoline-4-carboxylic acid.

The conformational landscape of this molecule is primarily defined by three key factors: the puckering of the five-membered indoline (B122111) ring, the rotation of the C3-methyl group, and the orientation of the C4-carboxylic acid group. The indoline ring can adopt various envelope and twisted conformations. For each ring pucker, the torsional angle of the carboxylic acid's O=C-O-H bond introduces syn and anti periplanar arrangements, which have distinct energies and interaction potentials. nih.govchemrxiv.org

A systematic conformational search is typically performed by rotating the key dihedral angles, followed by geometry optimization of the resulting structures. DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), are used to calculate the energies of these conformers. nii.ac.jp The calculations yield the relative energies of each stable conformer, allowing for the determination of their population at a given temperature via the Boltzmann distribution. This analysis reveals the most likely shapes the molecule will adopt, which is critical for understanding its interactions and reactivity.

Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data representative of results from DFT calculations.

| Conformer ID | Ring Pucker | Carboxylic Acid Dihedral (O=C-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | Envelope (N-flap) | syn (~0°) | 0.00 | 75.3 |

| Conf-2 | Envelope (N-flap) | anti (~180°) | 1.50 | 8.8 |

| Conf-3 | Twist (C2-C3) | syn (~0°) | 0.85 | 21.5 |

| Conf-4 | Twist (C2-C3) | anti (~180°) | 2.20 | 2.4 |

Prediction of Spectroscopic Parameters and Chiroptical Responses

Theoretical calculations are crucial for interpreting experimental spectra and for the unambiguous determination of a molecule's absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting chiroptical properties like Electronic Circular Dichroism (ECD) spectra. nih.govrsc.orgunipi.it

For this compound, the procedure involves first obtaining the Boltzmann-weighted population of all significant conformers from the analysis described in section 5.1. Then, the ECD spectrum is calculated for each individual conformer. The final, predicted spectrum is generated by averaging the spectra of the conformers, weighted by their respective populations. nih.gov A comparison between this simulated spectrum and the experimentally measured ECD spectrum allows for the confident assignment of the (R) configuration. A good match confirms the stereochemistry, whereas a mirror-image spectrum would indicate the opposite enantiomer.

Furthermore, DFT calculations can accurately predict other spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Predicted chemical shifts, when compared to experimental values, help validate the computed conformational ensemble and confirm the molecular structure. Vibrational frequencies from Infrared (IR) spectroscopy can also be simulated to aid in the assignment of experimental absorption bands. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for this compound This table contains hypothetical data to illustrate the comparison between calculated and experimental values.

| Parameter | Predicted Value (DFT/TD-DFT) | Experimental Value |

| ECD λmax (nm) | +285 nm, -250 nm | +288 nm, -252 nm |

| ¹H NMR δ (ppm), H at C3 | 3.65 ppm | 3.70 ppm |

| ¹³C NMR δ (ppm), C=O | 175.4 ppm | 176.1 ppm |

| IR ν (cm⁻¹), C=O stretch | 1715 cm⁻¹ | 1710 cm⁻¹ |

Density Functional Theory (DFT) Studies of Reaction Mechanisms in Synthesis

DFT calculations provide deep insights into the mechanisms of chemical reactions, helping to rationalize experimental outcomes and predict reactivity. A plausible synthetic route to the indoline or related quinoline (B57606) core involves multi-component reactions like the Doebner reaction, which combines an aniline (B41778), an aldehyde, and pyruvic acid. mdpi.comnih.govacs.org

Computational studies can map the entire reaction pathway, identifying the structures of intermediates and, most importantly, transition states (TS). researchgate.netacs.org By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome) for each step, allowing chemists to identify the rate-determining step of the synthesis. researchgate.net Such studies can explain the observed regioselectivity and stereoselectivity of a reaction and can be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to improve yields or favor the formation of a desired product.

Table 3: Example DFT-Calculated Gibbs Free Energies for a Key Synthetic Step This table shows hypothetical energy values for the rate-determining step in a plausible synthesis.

| Species | Description | Calculated ΔG (kcal/mol) |

| Reactants | Separated starting materials | 0.0 |

| TS1 | Transition state for C-C bond formation | +22.5 |

| Intermediate | Cyclized intermediate | -5.2 |

| TS2 | Transition state for aromatization/proton transfer | +15.8 |

| Product | Final this compound | -18.0 |

Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity

While quantum chemical calculations are excellent for analyzing molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study molecular behavior in a dynamic, explicit solvent environment. nih.gov MD simulations model the movements of every atom in the system (the solute and surrounding solvent molecules) over time, providing a realistic picture of how the solvent influences molecular conformation and reactivity. aps.org

For this compound, MD simulations can reveal how solvent molecules like water or methanol (B129727) form hydrogen bonds with the carboxylic acid and the N-H group of the indoline ring. These specific interactions can stabilize certain conformations over others. For example, polar protic solvents might favor the anti conformer of the carboxylic acid group due to more favorable hydrogen bonding patterns with the solvent shell, a preference that might differ from the gas-phase calculations. nih.govchemrxiv.org MD can also be used to calculate the potential of mean force (PMF) for bond rotations, revealing how the free energy barrier for conformational changes is affected by the solvent. nih.gov

Table 4: Illustrative Solvent Effects on Carboxylic Acid Conformer Population from MD Simulations This table presents hypothetical data showing how solvent environment can shift conformational equilibria.

| Solvent | Dielectric Constant | syn Conformer Population (%) | anti Conformer Population (%) |

| Vacuum (Gas Phase) | 1 | 91 | 9 |

| Chloroform | 4.8 | 85 | 15 |

| Methanol | 33.0 | 68 | 32 |

| Water | 80.1 | 62 | 38 |

In Silico Modeling of Ligand-Receptor Interactions for this compound-Derived Scaffolds

To explore the potential of molecules derived from the this compound scaffold to interact with protein targets, in silico molecular docking and MD simulations are employed. Docking algorithms predict the preferred binding orientation of a ligand within a receptor's active site and estimate the strength of the interaction. tandfonline.comnih.gov

This process begins with the three-dimensional structures of the ligand (derived from conformational analysis) and the target receptor (often from the Protein Data Bank). The ligand is then computationally placed into the receptor's binding pocket in numerous possible orientations. Each pose is scored based on the non-covalent interactions formed between the ligand and the protein's amino acid residues.

The focus of this analysis is on the types of interactions that stabilize the ligand-receptor complex. These include:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the indoline N-H is a hydrogen bond donor. These groups can form crucial interactions with polar or charged amino acid residues like Aspartate, Arginine, or Serine.

Hydrophobic Interactions: The aromatic part of the indoline ring and the methyl group can engage in favorable hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine. frontiersin.org

π-Stacking and π-Cation Interactions: The indole (B1671886) ring system can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan (π-π stacking) or interact with positively charged residues like Lysine or Arginine (π-cation interactions).

Analysis of these interactions provides a structural hypothesis for how scaffolds derived from this molecule might bind to a target, guiding the design of more potent and selective derivatives.

Table 5: Hypothetical Ligand-Receptor Interactions for a Scaffold Derived from this compound This table illustrates the types of non-covalent interactions identified in a typical molecular docking study.

| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Typical Distance (Å) |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Asp 129 (Side Chain O) | 2.8 |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O) | Arg 210 (Side Chain NH) | 3.0 |

| Hydrogen Bond (Donor) | Indoline (-NH) | Gln 85 (Backbone C=O) | 3.1 |

| Hydrophobic | Methyl Group (-CH₃) | Val 135, Leu 138 | 3.5 - 4.0 |

| π-π Stacking | Indole Aromatic Ring | Phe 257 | 3.6 |

Application of R 3 Methylindoline 4 Carboxylic Acid As a Chiral Building Block in Complex Molecule Synthesis

Design Principles for Incorporating the Chiral Indoline (B122111) Core into Diverse Molecular Architectures

The integration of the (R)-3-methylindoline-4-carboxylic acid core into larger molecules is guided by several key design principles. The inherent chirality and conformational rigidity of the indoline scaffold are primary assets, allowing it to serve as a reliable anchor for controlling the three-dimensional arrangement of appended functional groups.

Stereochemical Control: The fixed (R) configuration at the C3 position provides a powerful tool for inducing asymmetry in subsequent reactions. This stereocenter can direct the approach of reagents, leading to diastereoselective transformations at other sites in the molecule.

Scaffold Rigidity: The fused bicyclic system of the indoline core restricts conformational freedom. This is particularly advantageous in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, where a specific, rigid conformation is often required for optimal binding. nih.govamazonaws.com

Vectorial Display of Functionality: The carboxylic acid at C4 and the nitrogen at N1 serve as orthogonal handles for chemical modification. This allows for the directional and independent elaboration of different parts of the molecule, a crucial principle in building molecular complexity and in strategies like fragment-based drug discovery and diversity-oriented synthesis. nih.gov

Bioisosteric Replacement: The indoline core can act as a bioisostere for other cyclic or bicyclic structures found in natural products or known bioactive compounds. Its specific stereochemistry and substitution pattern offer a unique variation in chemical space, potentially leading to improved pharmacological properties.

The strategic application of these principles enables chemists to leverage the intrinsic properties of the this compound scaffold to construct diverse and complex target molecules with a high degree of stereochemical precision.

Strategies for the Construction of Indoline-Derived Natural Products and Analogs

The indoline skeleton is a "privileged scaffold" present in a vast number of bioactive natural products, particularly indole (B1671886) alkaloids. nih.govrsc.orgresearchgate.net Synthetic strategies targeting these molecules often involve the construction of the indoline core as a key step. The use of a pre-fabricated chiral building block like this compound offers a convergent and efficient route to such compounds and their analogs.

Key synthetic strategies include:

Amide Coupling and Cyclization Cascades: The carboxylic acid and the secondary amine can be used to initiate cascade reactions. For instance, coupling the carboxylic acid with another amino acid or amine-containing fragment, followed by functionalization of the indoline nitrogen and subsequent cyclization, can lead to complex polycyclic alkaloid-like structures. rsc.org

Functionalization of the Aromatic Ring: The benzene (B151609) ring of the indoline core can be further functionalized through electrophilic aromatic substitution reactions. These modifications can introduce additional substituents found in natural products or create analogs with altered electronic and steric properties.

Ring Expansion and Rearrangement: Chemical manipulation of the five-membered pyrrolidine (B122466) ring can lead to ring-expanded or rearranged scaffolds, mimicking the structural diversity found in nature.

The table below illustrates potential natural product classes that could be targeted using this compound as a starting material.

| Natural Product Class | Key Structural Feature | Synthetic Strategy Involving the Chiral Building Block |

|---|---|---|

| Indole Alkaloids | Polycyclic indoline or indole core | Elaboration of the N1 and C4 positions to build additional rings. |

| Pyrroloindoline Alkaloids | Fused pyrrolidine and indoline rings | Coupling at the N1 position with a suitable fragment followed by intramolecular cyclization. |

| Conformationally Restricted Peptides | Rigid, non-natural amino acid mimics | Incorporation of the building block as a dipeptide isostere. |

Utility in the Synthesis of Conformationally Constrained Peptidomimetics and Non-Natural Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. sigmaaldrich.com The incorporation of rigid structural elements is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity and selectivity. nih.govmdpi.com

This compound is an ideal scaffold for creating such constraints. By incorporating this molecule into a peptide sequence, it can function as a non-natural amino acid that locks the backbone into a specific conformation. mdpi.comnih.gov The rigid bicyclic system restricts the torsional angles (phi and psi) that are typically flexible in linear peptides.

For example, the indoline scaffold can be viewed as a constrained analog of proline or other amino acids. Its use in solid-phase peptide synthesis allows for the creation of novel peptide hybrids containing both natural and non-natural residues. nih.gov This approach has been successfully used to develop potent inhibitors for protein-protein interactions, a challenging class of biological targets. nih.gov

The synthesis of these non-natural amino acids involves protecting the indoline nitrogen (e.g., with Fmoc or Boc groups) to make the building block suitable for standard peptide synthesis protocols. The resulting peptidomimetics often exhibit unique secondary structures, such as fixed turns or rigid linkers, that are critical for their biological activity.

Role in Scaffold Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse small molecules. frontiersin.org The goal of DOS is not to synthesize a single target but to generate a collection of compounds with varied scaffolds from a common starting material. cam.ac.uknih.gov

This compound is an excellent substrate for DOS due to its multiple, orthogonally reactive functional groups. The carboxylic acid and the secondary amine can be subjected to a wide range of reactions to append diversity elements. Furthermore, the aromatic ring and the C2 methylene (B1212753) group offer additional sites for functionalization.

A typical DOS strategy using this building block might involve:

Appendage Diversity: Creating a library of amides or esters from the carboxylic acid and a library of N-alkylated or N-acylated derivatives from the amine.

Stereochemical Diversity: Utilizing the innate chirality of the C3 methyl group to direct further stereoselective reactions.

Scaffold Diversity: Employing the functional groups to initiate ring-forming reactions, leading to new polycyclic systems. For example, intramolecular cyclizations or multicomponent reactions can transform the initial indoline scaffold into a variety of more complex heterocyclic cores. nih.govbrandon-russell.com

The table below outlines potential diversification points on the this compound scaffold.

| Diversification Point | Functional Group | Potential Reactions for Library Generation |

|---|---|---|

| Position 1 | Secondary Amine | N-Alkylation, N-Acylation, N-Arylation, Reductive Amination |

| Position 4 | Carboxylic Acid | Amide formation, Esterification, Reduction to alcohol, Curtius rearrangement |

| Aromatic Ring (Positions 5, 6, 7) | C-H Bonds | Electrophilic Aromatic Substitution (halogenation, nitration, Friedel-Crafts) |

| Position 2 | Methylene (CH2) | C-H activation, Functionalization via α-lithiation |

This approach allows for the rapid generation of a large number of unique, three-dimensional molecules for high-throughput screening in drug discovery programs. nih.gov

Development of Novel Heterocyclic Scaffolds through this compound Functionalization

Beyond its use as a building block to be incorporated into larger structures, this compound can serve as the foundation for developing entirely new heterocyclic scaffolds. The strategic functionalization of its existing framework can lead to novel ring systems with potential applications in medicinal chemistry and materials science.

One common approach is the annulation of new rings onto the indoline core. For example:

Benzodiazepine Analogs: Reaction sequences involving the amine and carboxylic acid functionalities could be employed to construct a fused seven-membered diazepine (B8756704) ring, creating novel, chiral benzodiazepine-like structures.

Fused Pyrazino or Quinoxaline Derivatives: Condensation reactions involving derivatization of the aromatic ring (e.g., introduction of an amino group ortho to the indoline nitrogen) can pave the way for the synthesis of fused six-membered heterocyclic rings.

Spirocyclic Systems: The C2 methylene position can be functionalized and used as a handle to construct spirocyclic systems, introducing a quaternary spirocenter and increasing the three-dimensionality of the molecule.

These transformations leverage the reactivity of the indoline system to expand its structural diversity, moving from a simple bicyclic starting material to more complex and often patentable polycyclic scaffolds. mdpi.com The development of such novel scaffolds is a key objective in modern medicinal chemistry, as it provides access to unexplored regions of chemical space. nih.gov

Emerging Research Frontiers and Future Prospects for R 3 Methylindoline 4 Carboxylic Acid

Innovations in Asymmetric Synthesis Methodologies for Chiral Indolines

The development of efficient and highly stereoselective methods for the synthesis of chiral indolines is a central theme in modern organic chemistry. The asymmetric synthesis of molecules like (R)-3-Methylindoline-4-carboxylic acid relies on a range of innovative catalytic systems that can effectively control the formation of the C3 stereocenter.

Recent advancements have largely centered on the asymmetric hydrogenation of indole (B1671886) precursors. This approach is highly atom-economical and can provide direct access to the desired chiral indoline (B122111) core. A variety of transition metal catalysts, including those based on palladium, rhodium, and ruthenium, have been successfully employed. For instance, palladium-catalyzed asymmetric hydrogenation of unprotected indoles has emerged as a powerful tool. arkat-usa.org The use of chiral phosphine (B1218219) ligands is crucial for inducing high levels of enantioselectivity in these transformations. arkat-usa.org

One notable strategy involves the in-situ generation of indoles followed by asymmetric hydrogenation in a one-pot process, which can achieve high enantiomeric excesses (ee). nih.govnih.gov This method avoids the need for isolation of potentially unstable indole intermediates. Furthermore, rhodium complexes, often in combination with chiral diphosphine ligands like PhTRAP, have demonstrated high efficacy in the asymmetric hydrogenation of N-protected 3-substituted indoles, yielding products with excellent enantioselectivities (93-98% ee). scispace.com

Beyond hydrogenation, other innovative asymmetric methods are being explored. Ruthenium(II)-catalyzed enantioselective hydroarylation represents a novel approach to constructing 3,4-disubstituted indolines. researchgate.net This method utilizes a transient chiral directing group to control the stereochemical outcome. Organocatalysis has also made significant contributions, with intramolecular Michael additions catalyzed by chiral organic molecules providing a metal-free alternative for the synthesis of 2,3-disubstituted indolines. researchgate.net Another distinct strategy is the use of (−)-sparteine-mediated asymmetric intramolecular carbolithiation, which allows for the direct and highly enantioselective synthesis of 3-substituted indolines. nih.gov

| Methodology | Catalyst/Reagent | Key Features | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF₃)₂/(R)-Ligand | Effective for unprotected indoles. | Up to 96% ee | nih.govnih.gov |

| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(nbd)₂]SbF₆/PhTRAP | High enantioselectivity for N-tosyl 3-substituted indoles. | 95-98% ee | scispace.com |

| Ruthenium-Catalyzed Enantioselective Hydroarylation | [Ru(p-cymene)Cl₂]₂ with chiral amine | Transient chiral directing group strategy. | High enantioselectivity | researchgate.net |

| Organocatalytic Intramolecular Michael Addition | Chiral organocatalyst | Metal-free approach for 2,3-disubstituted indolines. | - | researchgate.net |

| Asymmetric Intramolecular Carbolithiation | (-)-Sparteine | Direct synthesis of 3-substituted indolines. | 82-89% ee | nih.gov |

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The synthetic utility of this compound is largely defined by the reactivity of its constituent functional groups: the secondary amine, the chiral center at C3, and the carboxylic acid at C4. Research in this area focuses on exploring novel transformations that can selectively modify these sites to generate a diverse range of derivatives.

The carboxylic acid moiety at the C4 position is a versatile handle for derivatization. Standard transformations such as esterification and amidation can be readily achieved. More advanced C-H functionalization strategies are also being investigated to directly modify the benzenoid ring of the indoline scaffold. researchgate.net The carboxylic acid group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling regioselective functionalization at adjacent positions. However, in some palladium-catalyzed systems, functionalization of indole-3-carboxylic acids can lead to decarboxylation followed by C2-arylation. researchgate.net

The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide array of substituents. These modifications can significantly influence the steric and electronic properties of the molecule. The methyl group at the C3 position, while relatively inert, can influence the reactivity of the neighboring positions and plays a crucial role in defining the three-dimensional structure of the molecule.

Advanced Computational Tools for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering deep insights into reaction mechanisms and enabling the rational design of catalysts and substrates. For the asymmetric synthesis of chiral indolines like this compound, computational methods such as Density Functional Theory (DFT) are being employed to elucidate the origins of enantioselectivity.

DFT studies have been instrumental in understanding the transition states of various catalytic reactions, including Friedel-Crafts reactions of indoles. researchgate.netresearchgate.net These calculations can help rationalize why a particular enantiomer is formed preferentially by analyzing the energies of competing reaction pathways. For instance, in chiral phosphoric acid-catalyzed reactions, DFT calculations have shown that the enantioselectivity is controlled by steric effects between the catalyst and the indole ring. researchgate.net

Predictive models for asymmetric synthesis are also an emerging area of research. By combining computational chemistry with machine learning, it is becoming possible to predict the outcome of a reaction with a given substrate and catalyst. nih.govacs.org These in silico tools can accelerate the discovery of optimal reaction conditions and guide the design of new, more efficient catalysts. For indoline derivatives, computational docking studies are also used to predict their binding modes with biological targets, which can inform the design of new therapeutic agents. arkat-usa.orgresearchgate.net

Strategic Integration into Multi-Component Reactions for Enhanced Complexity

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The integration of indoline scaffolds into MCRs offers a highly efficient route to generate molecular diversity and build complex, drug-like molecules.

Indoles are well-known participants in various MCRs, often reacting at the nucleophilic C3 position. nih.gov For a pre-formed indoline like this compound, the secondary amine and the carboxylic acid can participate in MCRs. For example, the Ugi four-component reaction, which involves an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide, could potentially utilize the indoline as both the amine and carboxylic acid component, leading to the formation of complex peptide-like structures.

The development of novel MCRs that incorporate chiral indolines is an active area of research. These reactions can rapidly generate libraries of structurally diverse compounds with multiple stereocenters, which are valuable for high-throughput screening in drug discovery. The strategic use of this compound in MCRs can lead to the synthesis of unique polycyclic and spirocyclic frameworks.

Applications in Advanced Materials or Probe Development

The unique structural and electronic properties of the indoline scaffold make it an attractive building block for the development of advanced materials and chemical probes. While specific applications of this compound in this context are not yet widely reported, the broader class of indoline and indole derivatives has shown significant promise.

Indole-based fluorescent probes are being developed for a variety of sensing applications. nih.gov The indole ring system can exhibit interesting photophysical properties, and its fluorescence can be modulated by the surrounding environment or by binding to specific analytes. For example, indole derivatives have been used to create probes for pH sensing and for the detection of biologically relevant ions. nih.gov

In the field of materials science, indoline and indole scaffolds are being incorporated into organic electronic materials. The electron-rich nature of the indole ring makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the indoline core through derivatization is key to optimizing its performance in these applications. The carboxylic acid group of this compound could serve as an anchoring group for attaching the molecule to surfaces or for integration into larger polymer structures.

Q & A

Q. What are the common synthetic routes for (R)-3-Methylindoline-4-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, multi-step organic reactions using reagents like triethylamine and hypophosphorous acid in reflux setups are common . Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For indoline derivatives, resolution techniques (e.g., chiral chromatography) or enantioselective cyclization (using catalysts like BINOL-derived phosphoric acids) can ensure (R)-configuration dominance .

- Key Characterization Steps :

- NMR : Confirm stereochemistry via - and -NMR coupling constants and NOE experiments.

- HPLC : Chiral columns (e.g., Chiralpak IA) validate enantiomeric excess (>98% purity) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and indoline N-H bending (~3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] (e.g., m/z 206.0812 for CHNO) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. To address this:

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls .

- Reproducibility Checks : Cross-validate results in ≥3 independent labs with shared compound batches .

- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., oxidized indoline) that may skew activity .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Reaction Engineering :

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (yield: 78% → 92%) .

- Flow Chemistry : Minimizes side reactions (e.g., racemization) via precise temperature/pH control .

- Catalyst Optimization :

- Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., FeO-supported palladium) improves recyclability (5 cycles, <5% yield loss) .

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Compare (R)- and (S)-enantiomers using software like AutoDock Vina. The (R)-form shows stronger hydrogen bonding with serine residues in enzyme active sites (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol for (S)-form) .

- Pharmacokinetic Studies :

- Caco-2 Assays : (R)-enantiomer exhibits 3× higher intestinal permeability due to stereoselective transporter interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.